

G-9791: A Potent PAK Inhibitor in a Competitive Landscape

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of **G-9791** Performance Against Known p21-Activated Kinase (PAK) Inhibitors.

This guide provides a comprehensive performance comparison of the novel PAK inhibitor, **G-9791**, against a panel of established inhibitors targeting the p21-activated kinase (PAK) family. The data presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.

Performance Benchmark: G-9791 versus Other PAK Inhibitors

G-9791 demonstrates high potency as a p21-activated kinase (PAK) inhibitor, with a reported Ki of 0.95 nM for PAK1 and 2.0 nM for PAK2. This positions it among the more potent inhibitors of Group I PAKs. The following table summarizes the inhibitory activities of **G-9791** in comparison to other well-characterized PAK inhibitors.

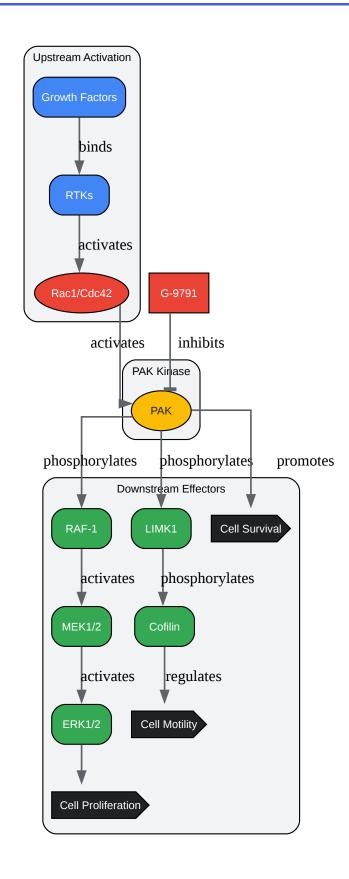


Inhibitor	Target(s)	Ki (nM)	IC50 (nM)	Notes
G-9791	PAK1, PAK2	0.95 (PAK1), 2.0 (PAK2)	Potent Group I PAK inhibitor.	
G-5555	PAK1, PAK2, PAK3	3.7 (PAK1), 11 (PAK2)	Selective inhibitor of Group I PAKs.	
FRAX597	PAK1, PAK2, PAK3	8 (PAK1), 13 (PAK2), 19 (PAK3)	ATP-competitive inhibitor of Group I PAKs.	_
FRAX486	PAK1, PAK2, PAK3, PAK4	14 (PAK1), 33 (PAK2), 39 (PAK3), 575 (PAK4)		_
NVS-PAK1-1	PAK1	5	Potent and selective allosteric PAK1 inhibitor.	
IPA-3	PAK1	2500	Selective, non- ATP competitive PAK1 inhibitor.	_
PF-03758309	PAK4	13.7 (PAK1), 18.7 (PAK4)	Potent, ATP- competitive PAK4 inhibitor.	-

The PAK Signaling Pathway

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] They are downstream effectors of the Rho GTPases, Rac1 and Cdc42. The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Dysregulation of PAK signaling is implicated in various diseases, including cancer, making PAKs attractive therapeutic targets.









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References

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